molecular formula C20H19Cl2NO4 B11508341 ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11508341
M. Wt: 408.3 g/mol
InChI Key: PBGXFDRLZUDMGJ-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound with a complex molecular structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an indole core, substituted with a hydroxy group, a carboxylate ester, and a dichlorophenoxyethyl side chain. The unique arrangement of these functional groups contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via selective hydroxylation using reagents like m-chloroperbenzoic acid (m-CPBA).

    Attachment of the Dichlorophenoxyethyl Side Chain: This step involves the reaction of the indole derivative with 2-(2,3-dichlorophenoxy)ethyl bromide in the presence of a base like potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxyethyl side chain can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its hydroxy and carboxylate groups can form hydrogen bonds with active sites of enzymes, while the dichlorophenoxyethyl side chain can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-(2,4-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • Ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxamide
  • Methyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenoxyethyl side chain and the hydroxy group at the 5-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

Molecular Formula

C20H19Cl2NO4

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C20H19Cl2NO4/c1-3-26-20(25)18-12(2)23(16-8-7-13(24)11-14(16)18)9-10-27-17-6-4-5-15(21)19(17)22/h4-8,11,24H,3,9-10H2,1-2H3

InChI Key

PBGXFDRLZUDMGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=C(C(=CC=C3)Cl)Cl)C

Origin of Product

United States

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